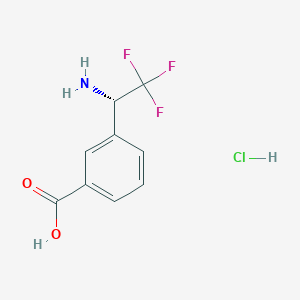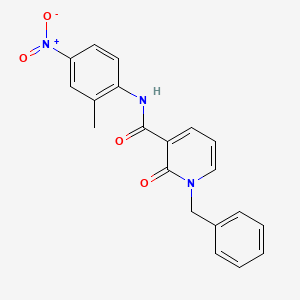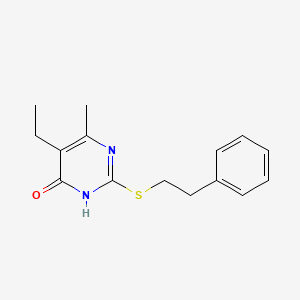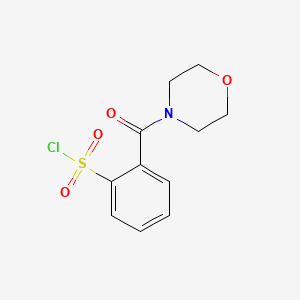![molecular formula C16H20N2O3S B3004289 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 461672-03-7](/img/structure/B3004289.png)
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the use of starting materials that are known active pharmaceutical ingredients, as seen in the synthesis of a compound using 4-chlorophenol . The electrochemical synthesis of arylthiobenzazoles, which are structurally related to the compound , involves the electrochemical oxidation of a precursor in the presence of nucleophiles . Similarly, the reaction of 1-acyl-3-(p-ethoxyphenyl)thioureas with halogenated acetones leads to the formation of thiazolidines and subsequently acylated 4-thiazolines . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various analytical techniques. For instance, the optimized molecular structure and vibrational frequencies of a pyrazole derivative were studied using experimental and theoretical methods, with the geometrical parameters being in agreement with XRD data . The stability and charge delocalization of molecules can be analyzed using NBO analysis, while HOMO and LUMO analysis can determine charge transfer within the molecule . These techniques could be applied to the compound to gain insights into its molecular structure and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the electrochemically generated p-quinone imine participates in Michael addition reactions with nucleophiles . The presence of a carbonyl group, as indicated in the MEP analysis of a related compound, suggests that it could be the most reactive part of the molecule . The reactivity of the thiazole ring and its derivatives in various chemical reactions, such as rearrangements and hydrolysis, has also been documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds have been characterized using various techniques. For instance, the optical and thermal properties of a novel heterocyclic compound were studied using UV-visible spectroscopy and thermal analysis, revealing its transparency in the visible region and thermal stability . The identification of synthesized compounds is typically done using spectral data, such as FTIR, NMR, and mass spectrometry, which provide information about the functional groups and molecular structure .
Applications De Recherche Scientifique
Synthesis and Anticancer Properties : This compound is used as a building block in the synthesis of thiazole derivatives. In a study, such derivatives showed promising anti-breast cancer activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Antimicrobial Activity : The compound is also used in the synthesis of heterocyclic compounds with broad applications in pharmaceuticals, particularly for their antimicrobial properties. A research paper explored its use for synthesizing compounds with significant antibacterial and antifungal activities (Wanjari, 2020).
Chemical Synthesis and Rearrangements : The compound plays a role in the synthesis and rearrangement of thiazoline imines, which are precursors for various chemical reactions and potential drug candidates (Murav'eva et al., 1967).
Green Chemistry Applications : It is utilized in environmentally friendly chemical synthesis. A study demonstrated its use in a green synthesis process involving a three-component tandem reaction in ionic liquid media, highlighting its role in sustainable chemistry practices (Shahvelayati et al., 2017).
Synthesis of Diverse Organic Compounds : This compound is a key starting material for the synthesis of a variety of organic compounds, including thiadiazoles, pyridines, and benzene derivatives, which have applications in drug development and materials science (Abdelall, 2014).
Antimicrobial and Antiviral Research : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiviral activities, contributing to the development of new drugs and treatments (Attaby et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-14-7-5-13(6-8-14)17-16-18(9-10-19)11(2)15(22-16)12(3)20/h5-8,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPVPDEMLBIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

